molecular formula C24H23NO3 B2396809 4-(4-氰基苯基)苯基 4,7,7-三甲基-3-氧代双环[2.2.1]庚烷羧酸酯 CAS No. 622353-95-1

4-(4-氰基苯基)苯基 4,7,7-三甲基-3-氧代双环[2.2.1]庚烷羧酸酯

货号: B2396809
CAS 编号: 622353-95-1
分子量: 373.452
InChI 键: ILHUGSXRANMEIC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(4-Cyanophenyl)phenyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a cyanophenyl group and a bicyclic heptane structure, which contribute to its distinct chemical properties.

科学研究应用

4-(4-Cyanophenyl)phenyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

作用机制

Target of Action

The primary target of this compound is human soluble epoxide hydrolase (sEH) . sEH is a promising target in the therapy of hypertension, inflammatory, and pain states .

Mode of Action

The compound acts as an inhibitor of sEH . It interacts with sEH, preventing it from performing its normal function. This interaction and the resulting changes can lead to therapeutic effects in the treatment of conditions like hypertension, inflammation, and pain .

Biochemical Pathways

The inhibition of sEH affects the metabolism of epoxides , which are involved in various biochemical pathways. The downstream effects of this inhibition can lead to changes in the body’s response to inflammation, pain, and blood pressure regulation .

Pharmacokinetics

It is noted that most known highly active seh inhibitors are characterized by high lipophilicity and related low metabolic stability . This suggests that the compound may have similar properties, which could impact its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibition of sEH. This can lead to a decrease in the metabolism of certain epoxides, potentially resulting in therapeutic effects for conditions like hypertension, inflammation, and pain .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s high lipophilicity could affect its solubility in water and its distribution in the body . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and activity .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Cyanophenyl)phenyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

化学反应分析

Types of Reactions

4-(4-Cyanophenyl)phenyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

相似化合物的比较

Similar Compounds

  • 4-(2-Oxo-3-bornylidenemethyl)phenyl trimethylammonium methylsulphate
  • N,N,N-Trimethyl-4-[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-2-ylidene)methyl]anilinium methyl sulfate

Uniqueness

4-(4-Cyanophenyl)phenyl 4,7,7-trimethyl-3-oxobicyclo[221]heptanecarboxylate is unique due to its specific structural features, such as the cyanophenyl group and the bicyclic heptane structure

生物活性

4-(4-Cyanophenyl)phenyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate, also known by its IUPAC name [4-(4-cyanophenyl)phenyl] 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate, is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article aims to elucidate the biological activity of this compound based on existing research findings and case studies.

  • Molecular Formula: C24H21NO4
  • Molecular Weight: 387.4 g/mol
  • Structural Characteristics: The compound features a bicyclic structure that contributes to its biological activity, particularly in interactions with biological targets.

Biological Activity Overview

The biological activity of 4-(4-Cyanophenyl)phenyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate has been investigated in various studies, focusing on its potential as an anti-cancer agent and its effects on different biological pathways.

1. Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of cancer cells through several mechanisms:

  • Apoptosis Induction: Studies have demonstrated that the compound can induce apoptosis in various cancer cell lines by activating intrinsic pathways.
  • Cell Cycle Arrest: The compound has been reported to cause G1 phase arrest in cancer cells, leading to reduced cell proliferation.

The proposed mechanisms through which the compound exerts its biological effects include:

  • Inhibition of Key Enzymes: The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Modulation of Signaling Pathways: It appears to interfere with critical signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which are often dysregulated in cancer.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

Case Study 1: Breast Cancer Models

In a study involving breast cancer cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The study reported a significant increase in apoptotic markers following treatment.

Case Study 2: In Vivo Studies

Animal models treated with the compound showed reduced tumor growth compared to control groups. Histological analysis revealed increased apoptosis and decreased angiogenesis within tumor tissues.

Data Table: Summary of Biological Activities

Biological ActivityMechanismCell Lines TestedReferences
AnticancerApoptosis inductionMCF-7, HeLa
Cell cycle arrestG1 phase arrestA549, HCT116
Enzyme inhibitionMetabolic pathwaysVarious cancer lines
Signaling modulationPI3K/Akt pathwayMCF-7

属性

IUPAC Name

[4-(4-cyanophenyl)phenyl] 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO3/c1-22(2)23(3)12-13-24(22,14-20(23)26)21(27)28-19-10-8-18(9-11-19)17-6-4-16(15-25)5-7-17/h4-11H,12-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHUGSXRANMEIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(CC2=O)C(=O)OC3=CC=C(C=C3)C4=CC=C(C=C4)C#N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。